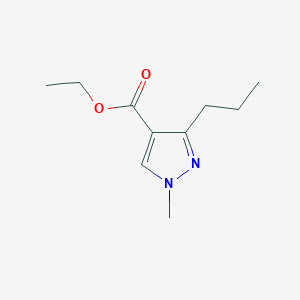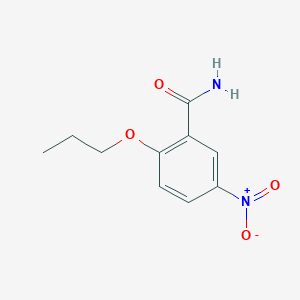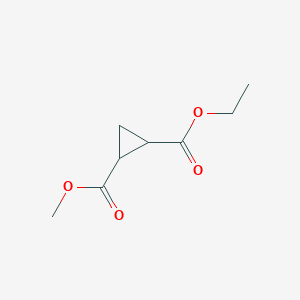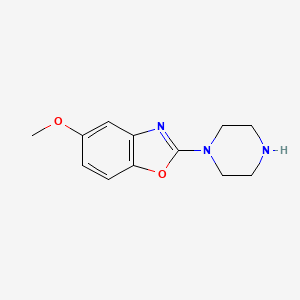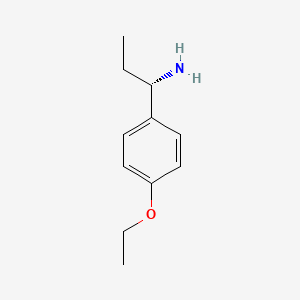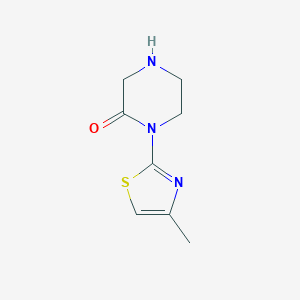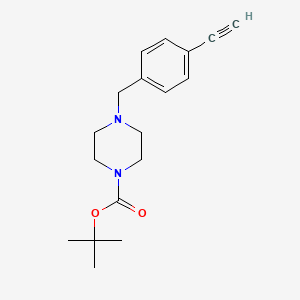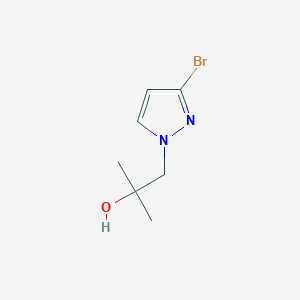
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound that features a brominated pyrazole ring attached to a tertiary alcohol group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compound, which can then be further modified to introduce the tertiary alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tertiary alcohol group can be oxidized to a ketone or reduced to a secondary alcohol.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while oxidation of the alcohol group would yield a ketone.
科学的研究の応用
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
作用機序
The mechanism of action of 1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(3-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethyl alcohol group instead of a tertiary alcohol.
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: Compounds with a pyrazole ring and additional aromatic groups.
Uniqueness
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to the presence of a tertiary alcohol group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its applications in various fields.
特性
分子式 |
C7H11BrN2O |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
1-(3-bromopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
InChIキー |
JWUFHONHTBDKTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=CC(=N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


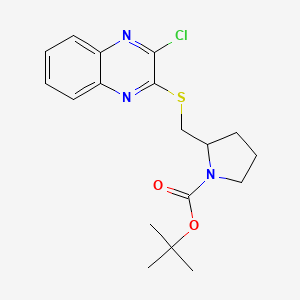
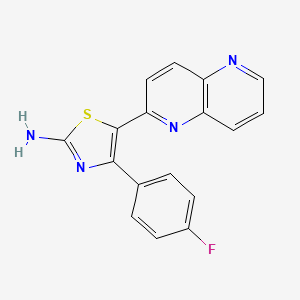
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)



![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
